Cas no 131748-97-5 ([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol)
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (2-(Trifluoromethyl)thiazol-5-yl)methanol
- [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
- 5-Thiazolemethanol, 2-(trifluoromethyl)-
- CJKBHQFTYWBAQP-UHFFFAOYSA-N
- NE57491
- AK321925
- AB0066615
- 5-(Hydroxymethyl)-2-(trifluoromethyl)-1,3-thiazole
- (2-Trifluoromethyl-thiazol-5-yl)-methanol
- MFCD18632535
- [2-(Trifluoromethyl)-5-thiazolyl]methanol
- SCHEMBL5751006
- SB32819
- SY111310
- 131748-97-5
- DTXSID50569511
- EN300-181697
- AKOS006371272
- CS-0018927
- DS-11963
- (2-(Trifluoromethyl)-1,3-thiazol-5-yl)methanol
- 858-632-5
- DTXCID50520283
- [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
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- MDL: MFCD18632535
- Inchi: 1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2
- InChI Key: CJKBHQFTYWBAQP-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)F)=NC=C1CO
Computed Properties
- Exact Mass: 182.99656941g/mol
- Monoisotopic Mass: 182.99656941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 1
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,2-8°C
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH140-250mg |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
131748-97-5 | 97% | 250mg |
819CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH140-1g |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
131748-97-5 | 97% | 1g |
2160.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH140-100mg |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
131748-97-5 | 97% | 100mg |
358CNY | 2021-05-08 | |
| Chemenu | CM248826-1g |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM248826-5g |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 5g |
$748 | 2021-08-04 | |
| Chemenu | CM248826-10g |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 10g |
$1169 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40200-100mg |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 100mg |
¥362.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40200-5g |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 5g |
¥6600.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40200-250mg |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 250mg |
¥634.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40200-1g |
(2-(Trifluoromethyl)thiazol-5-yl)methanol |
131748-97-5 | 95% | 1g |
¥1584.0 | 2023-09-06 |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol Suppliers
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol: A Promising Compound in Pharmaceutical Research
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol, with the chemical identifier CAS No. 131748-97-5, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of thiazole derivatives, which are widely studied for their potential therapeutic applications. The unique structural features of [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol make it a valuable candidate for drug development, particularly in the areas of antiviral, anti-inflammatory, and anti-cancer research.
The thiazole ring is a heterocyclic structure that exhibits diverse biological activities, and the introduction of a trifluoromethyl group at the 2-position enhances its electrophilic properties and metabolic stability. Recent studies have demonstrated that the trifluoromethyl substitution significantly improves the lipophilicity and cell permeability of the molecule, which are critical factors in drug efficacy. This compound's hydroxyl functionality at the 5-position further contributes to its reactivity and potential for chemical modification.
In the context of antiviral drug discovery, [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol has shown promising results against several RNA viruses, including SARS-CoV-2. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its ability to inhibit viral RNA polymerase by forming covalent interactions with key residues in the enzyme's active site. This mechanism of action aligns with the growing trend of targeting RNA-dependent RNA polymerase (RdRp) in antiviral therapies, particularly for respiratory viral infections.
The synthetic pathway of [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol involves a Suzuki-Miyaura coupling reaction between a thiazole precursor and a trifluoromethylated arylboronic acid. This method ensures high regioselectivity and stereoselectivity, which are essential for producing the desired isomer. Researchers have also explored enantioselective catalytic approaches to optimize the enantiomeric purity of this compound, as the stereochemistry of the molecule may influence its biological activity.
Recent advancements in computational drug design have further enhanced the understanding of [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol's molecular interactions. Molecular docking studies have revealed its binding affinity to protein targets such as human telomerase reverse transcriptase (hTERT), which is a key enzyme in cancer cell proliferation. These findings suggest that this compound could be a potential inhibitor of telomerase activity, offering new therapeutic strategies for solid tumors.
Additionally, the pharmacokinetic properties of [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol have been evaluated in preclinical models. Its high metabolic stability in vivo, combined with favorable drug-likeness parameters, makes it a strong candidate for oral administration. A 2024 study in *Drug Discovery Today* reported that this compound exhibits low clearance rates and extended half-life, which are advantageous for chronic disease management.
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol also shows potential in anti-inflammatory applications. Its ability to modulate NF-κB signaling pathways and reduce cytokine production has been observed in in vitro experiments. This property is particularly relevant for treating autoimmune disorders and chronic inflammatory conditions, where inflammation plays a central role.Challenges in the development of this compound include potential toxicity and drug resistance, which are common in the field of antiviral and anticancer therapies. Ongoing research focuses on structure-activity relationship (SAR) studies to identify modifications that enhance selectivity and reduce off-target effects. For example, the introduction of hydrophobic groups or steric hindrance may improve its target specificity while maintaining therapeutic efficacy.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the clinical translation of [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol. Early-stage clinical trials are currently evaluating its safety and efficacy in vivo, with a focus on targeted therapies for respiratory and oncological diseases. These trials are expected to provide critical insights into the real-world applications of this compound.
In conclusion, [2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol represents a promising avenue for innovative drug development. Its unique chemical structure and biological activities position it as a potential candidate for addressing complex medical conditions. Continued research into its mechanism of action, synthetic optimization, and clinical potential will be essential for realizing its full therapeutic value.
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